N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide
Description
N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused bicyclic system incorporating oxazocine and benzannulated motifs. Its synthesis typically involves multi-step reactions, including cyclization and amidation steps, as inferred from analogous compounds in the evidence .
Properties
IUPAC Name |
N-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-19-10-14(13-4-2-3-5-15(13)25-19)16(18(24)22-19)17(23)21-12-8-6-11(20)7-9-12/h2-9,14,16H,10H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBIKCZIAHKSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Framework
The compound’s defining feature is its 2,6-methanobenzo[g][1,3]oxazocine core, which distinguishes it from simpler benzoxazole or oxazolidinone derivatives. For example:
- N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide (CAS 887349-46-4) features a planar benzo[c]isoxazole ring system, lacking the bridged methano group and conformational flexibility of the oxazocine scaffold .
- N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2) incorporates a chromene ring instead of a fused oxazocine, resulting in distinct electronic properties and solubility profiles .
Substituent Effects
- Fluorophenyl Groups: The 4-fluorophenyl moiety in the target compound is shared with N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide . Fluorination typically enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.
- Carboxamide Linkage: The carboxamide group at position 5 is critical for hydrogen bonding, a feature also observed in compound 28 (a oxazolidinone-carboxamide analog), where this group contributes to target engagement .
Physicochemical and Pharmacokinetic Properties
Limited experimental data are available for the target compound, but inferences can be drawn from structurally related molecules:
Key Observations :
- The carboxamide group may improve solubility relative to non-polar analogs, though this requires experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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